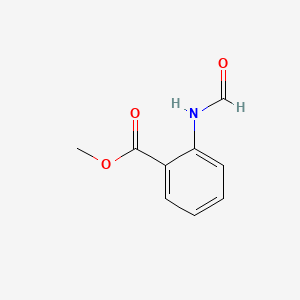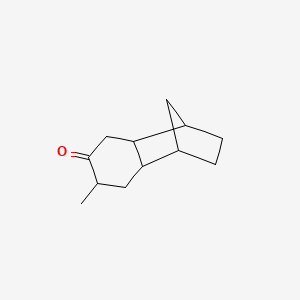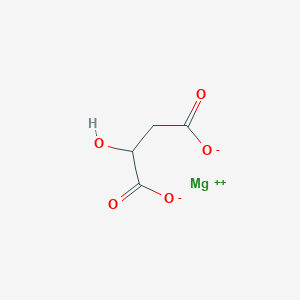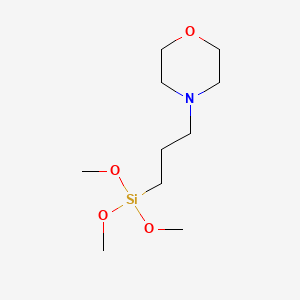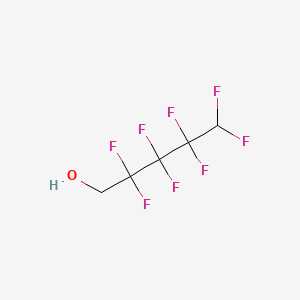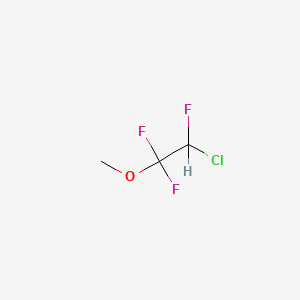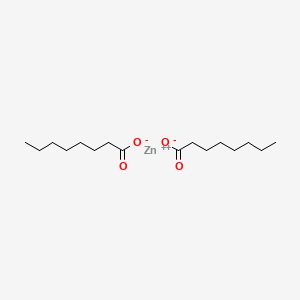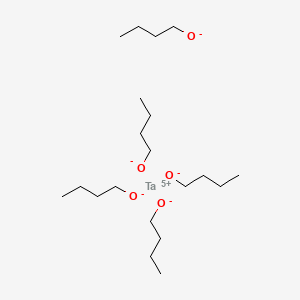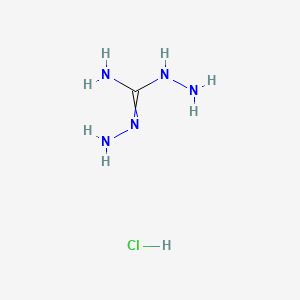
4H-环戊二噻吩
描述
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound with the molecular formula C9H4S3. It is characterized by its unique tricyclic structure, which includes two sulfur atoms and multiple double bonds.
科学研究应用
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
Target of Action
The primary target of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is in the field of organic solar cells (OSCs). It has been used as a building block for the construction of high-performance electron donor/acceptor materials .
Mode of Action
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene interacts with its targets by favoring π−π intermolecular interactions due to its rigid coplanar structure and good electron-donating properties . This interaction results in the formation of high-performance electron donor/acceptor materials .
Biochemical Pathways
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene affects the pathways involved in the construction of organic solar cells. It contributes to the development of low-cost nonfused-ring electron acceptors (NFREAs), which are crucial components in the construction of these cells .
Result of Action
The molecular and cellular effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene’s action are observed in the performance of organic solar cells. Its use results in the construction of high-performance electron donor/acceptor materials, contributing to the efficiency of these cells .
生化分析
Biochemical Properties
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with electron acceptors in organic solar cells, enhancing their efficiency . The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, making it a crucial component in the development of high-performance optoelectronic devices .
Cellular Effects
The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the efficiency of electron transport in cells, thereby improving cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, suggesting a potential role in protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can inhibit or activate enzymes involved in electron transport, thereby modulating cellular energy production . Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular metabolism and function, highlighting the compound’s potential in various biochemical applications.
Temporal Effects in Laboratory Settings
The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical applications . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in enhancing electron transport and energy production .
Dosage Effects in Animal Models
The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can have toxic effects, leading to cellular damage and dysfunction . Threshold effects have also been observed, with specific dosages required to achieve optimal biochemical effects without causing adverse effects .
Metabolic Pathways
4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to electron transport and energy production . The compound’s interactions with enzymes involved in these pathways are crucial for its biochemical effects, highlighting its potential in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are critical for its efficacy in biochemical applications, as they determine the compound’s availability and activity within cells .
Subcellular Localization
The subcellular localization of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms are essential for its biochemical effects, as they determine the compound’s interactions with specific biomolecules and its overall efficacy in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar reactivity.
Dithiophene: Contains two thiophene rings and exhibits similar chemical properties.
Benzothiophene: A fused ring system with sulfur, similar in structure but with different electronic properties.
Uniqueness
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other sulfur-containing compounds may not be suitable .
属性
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITASDKJJNYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CS3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192145 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-58-2 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4H-Cyclopenta[2,1-b:3,4-b']dithiophene?
A1: The molecular formula of CPDT is C9H6S2, and its molecular weight is 178.27 g/mol.
Q2: What are the key spectroscopic features of CPDT?
A2: CPDT derivatives are known for their distinct absorption and emission properties, often characterized by UV-Vis and photoluminescence spectroscopy. [, , ] These properties can be tuned by modifying the substituents on the CPDT core. [, ]
Q3: How does CPDT contribute to the performance of organic solar cells?
A3: CPDT is often incorporated into conjugated polymers used in organic solar cells. [, , ] Its rigid structure and planar geometry promote strong π-π stacking, enhancing charge transport within the active layer of the device. [, , ]
Q4: How does the choice of solvent affect CPDT-based polymer blends in solar cell applications?
A4: Solvents significantly impact the morphology of CPDT-based polymer:fullerene blends used in organic solar cells. [, ] For instance, using 1,3,5-trichlorobenzene as a solvent enhances the crystallization of a fluorinated CPDT-based polymer, leading to improved charge transport and device efficiency. []
Q5: Is CPDT susceptible to degradation, and how does this affect device performance?
A5: CPDT-based polymers, like other organic semiconductors, can undergo photodegradation upon exposure to light and oxygen. [, , ] This degradation can negatively impact the long-term performance of devices. Research indicates that the bridging atom in the CPDT unit can influence its stability. For example, silicon-bridged CPDT polymers show higher photostability than their carbon-bridged counterparts due to preferential oxidation of the silicon atom. [, ]
Q6: What strategies can improve the stability of CPDT-based materials?
A6: Researchers are exploring various strategies to improve the stability of CPDT-based materials, including:
- Structural modifications: Introducing specific side chains or functional groups can enhance stability. [, , ] For example, attaching long alkyl chains to the CPDT core can provide a shielding effect, reducing the rate of photodegradation. []
- Material optimization: Blending CPDT-based polymers with other materials, like fullerenes or other polymers, can impact their stability. [, ] Understanding these interactions is vital for developing stable organic electronic devices.
Q7: How does modifying the alkyl side chains on CPDT affect its properties?
A7: The length and branching of alkyl side chains on CPDT significantly impact its solubility, packing in the solid state, and electronic properties. [, ] Longer alkyl chains often enhance solubility in organic solvents, which is crucial for solution-processing techniques. [] Additionally, bulky side chains can influence the morphology of polymer blends, impacting charge transport and ultimately device efficiency. []
Q8: How does the introduction of electron-withdrawing groups affect CPDT?
A8: Incorporating electron-withdrawing groups, such as fluorine or cyano groups, can lower the energy levels of CPDT's frontier molecular orbitals (HOMO and LUMO). [, ] This modification is particularly beneficial for designing n-type organic semiconductors and tuning the absorption spectrum for better overlap with the solar spectrum. [, , ]
Q9: How is computational chemistry employed in CPDT research?
A9: Computational methods, such as Density Functional Theory (DFT), play a crucial role in predicting and understanding the electronic properties of CPDT and its derivatives. [, , ] These calculations help researchers design new materials with desired energy levels, absorption profiles, and charge transport characteristics. [, ] For instance, DFT calculations have been used to predict the impact of different π-conjugated bridges on the performance of bacteriochlorin-based dyes containing CPDT. []
Q10: Beyond organic solar cells, what other applications utilize CPDT?
A10: While prominently featured in organic photovoltaic research, CPDT derivatives find applications in other areas, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B1584008.png)
